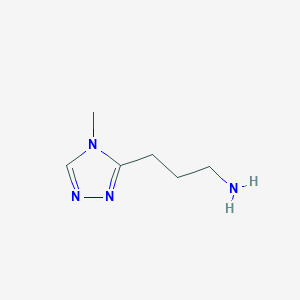
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methyl-1,2,4-triazole ring attached to a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable propan-1-amine derivative. One common method involves the use of 4-methyl-4H-1,2,4-triazole-3-thiol, which reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with a propan-1-amine derivative under appropriate conditions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents, solvents, and reaction conditions would be optimized for scalability, yield, and cost-effectiveness. Safety measures and environmental considerations are also crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the proliferation of cancer cells by inducing apoptosis . The compound’s triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is similar in structure but contains a thiol group instead of a propan-1-amine group.
3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: Another triazole derivative with a bromine and pyridine ring.
Uniqueness
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific combination of a triazole ring and a propan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-5-8-9-6(10)3-2-4-7/h5H,2-4,7H2,1H3 |
Clave InChI |
HKIVZMPMDHNWNR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


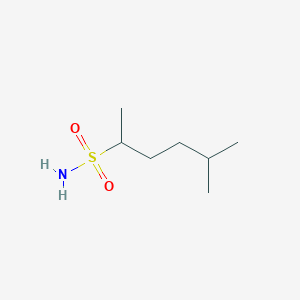
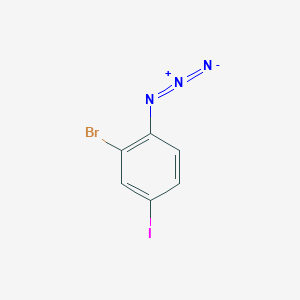
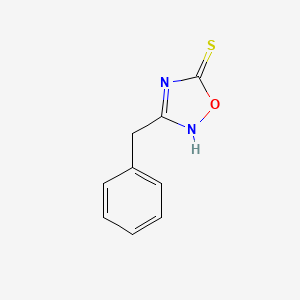
![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

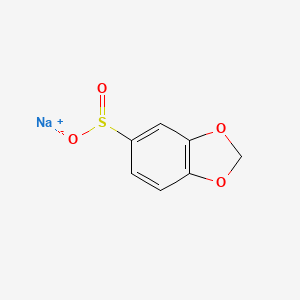


![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)
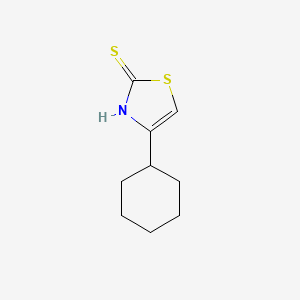

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
